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Compound of Interest

Compound Name: Thalidomide-5-O-CH2-COOH

Cat. No.: B6249971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, and the predicted

physicochemical and pharmacological properties of Thalidomide-5-O-CH2-COOH. This

derivative of thalidomide is of significant interest in the field of targeted protein degradation,

particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it can

function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Synthesis of Thalidomide-5-O-CH2-COOH
The synthesis of Thalidomide-5-O-CH2-COOH is a multi-step process that begins with the

preparation of a hydroxylated thalidomide precursor, followed by the introduction of the

carboxymethoxy group via an ether linkage. The overall synthetic workflow is depicted below.
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Step 1: Synthesis of 4-Hydroxythalidomide

Step 2: Williamson Ether Synthesis and Deprotection

3-Hydroxyphthalic anhydride
Reaction

rac-α-Aminoglutarimide hydrochloride

4-Hydroxythalidomide

Etherificationtert-Butyl bromoacetate Protected Intermediate Deprotection Thalidomide-5-O-CH2-COOH
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Caption: Synthetic workflow for Thalidomide-5-O-CH2-COOH.

Experimental Protocol: Synthesis of 4-
Hydroxythalidomide
This procedure is based on the reaction of 3-hydroxyphthalic anhydride with racemic α-

aminoglutarimide hydrochloride.[1]

Materials:

3-Hydroxyphthalic anhydride

rac-α-Aminoglutarimide hydrochloride

Sodium acetate

Glacial acetic acid

Procedure:
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A mixture of 3-hydroxyphthalic anhydride (1 equivalent), rac-α-aminoglutarimide

hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in glacial acetic acid is

prepared in a round-bottom flask equipped with a reflux condenser.

The reaction mixture is heated to 110 °C and stirred for 12 hours.[1]

After cooling to room temperature, the reaction mixture is poured into ice-water.

The resulting precipitate is collected by filtration, washed with water, and then with a cold

organic solvent such as ethanol or diethyl ether to remove impurities.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or acetic acid/water) to yield 4-hydroxythalidomide as a solid. The expected

yield for a similar reaction is reported to be around 66%.[1]

Experimental Protocol: Synthesis of Thalidomide-5-O-
CH2-COOH
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with a

protected form of bromoacetic acid, followed by deprotection.

Materials:

4-Hydroxythalidomide

tert-Butyl bromoacetate

Potassium carbonate (or another suitable base like cesium carbonate)

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Procedure:

Part A: Williamson Ether Synthesis

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium

carbonate (2-3 equivalents).

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove

DMF and any remaining salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude tert-butyl protected intermediate.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected

intermediate.

Part B: Deprotection

Dissolve the purified tert-butyl protected intermediate in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (typically 10-20% v/v) to the solution.
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Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or

LC-MS.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

The crude product can be purified by recrystallization or flash chromatography to yield

Thalidomide-5-O-CH2-COOH.

Physicochemical Properties
The exact physicochemical properties of Thalidomide-5-O-CH2-COOH are not extensively

reported in the literature. However, they can be predicted based on the known properties of

thalidomide and its derivatives.

Property Predicted Value/Information

Molecular Formula C₁₅H₁₂N₂O₆

Molecular Weight 316.27 g/mol

Appearance Expected to be a white to off-white solid.

Solubility

Likely to have low aqueous solubility, similar to

thalidomide, but the carboxylic acid moiety may

increase solubility in basic aqueous solutions.

Soluble in organic solvents like DMSO and

DMF.

LogP (calculated)

The introduction of the polar carboxymethoxy

group is expected to decrease the LogP

compared to thalidomide.

Stability

The glutarimide ring of thalidomide is

susceptible to hydrolysis under physiological

conditions. This instability is expected to be

retained in this derivative.
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Pharmacological Properties and Mechanism of
Action
Thalidomide-5-O-CH2-COOH is designed to retain the core pharmacological activity of

thalidomide, which is its ability to bind to the Cereblon (CRBN) protein. CRBN is a substrate

receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).

The binding of thalidomide and its derivatives to CRBN modulates the substrate specificity of

the E3 ligase complex.[2] This can lead to the ubiquitination and subsequent proteasomal

degradation of specific "neo-substrate" proteins that are not normally targeted by this E3 ligase.

In the context of PROTACs, Thalidomide-5-O-CH2-COOH serves as the E3 ligase-binding

moiety. The carboxylic acid group provides a convenient point of attachment for a linker, which

in turn is connected to a ligand that binds to a specific protein of interest (POI) targeted for

degradation. The resulting PROTAC molecule facilitates the formation of a ternary complex

between the POI and the CRBN E3 ligase, leading to the ubiquitination and degradation of the

POI.
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Caption: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.
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Conclusion
Thalidomide-5-O-CH2-COOH is a valuable synthetic intermediate for the development of

PROTACs and other chemical biology tools. Its synthesis, while requiring multiple steps,

utilizes well-established chemical transformations. The key feature of this molecule is the

retention of the thalidomide core's ability to bind to the CRBN E3 ligase, coupled with a

functional handle for further chemical modification. This guide provides a foundational

understanding for researchers aiming to synthesize and utilize this important compound in the

pursuit of novel therapeutics based on targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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